![molecular formula C17H16N2O4 B2463095 4-[4-(4-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol CAS No. 879444-35-6](/img/structure/B2463095.png)

4-[4-(4-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

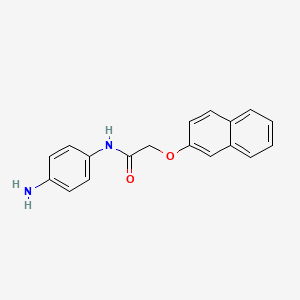

“4-[4-(4-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol” is a small molecule with the chemical formula C17H16N2O3 . It belongs to the class of organic compounds known as phenylpyrazoles, which are compounds containing a phenylpyrazole skeleton, consisting of a pyrazole bound to a phenyl group .

Molecular Structure Analysis

The molecular structure of this compound consists of a phenylpyrazole skeleton, which is a pyrazole bound to a phenyl group . The average molecular weight is 296.3205 and the monoisotopic weight is 296.116092388 .Wissenschaftliche Forschungsanwendungen

Biomimetic Syntheses and Synthetic Chemistry

Research has demonstrated the utility of methoxypyrylium compounds derived from 2H-pyran-2-ones and 4H-pyran-4-ones in producing linear β-polycarbonyl derivatives. These derivatives can undergo cyclisation to generate polyketide aromatic systems, which are of interest for synthetic organic chemistry applications. Syntheses of various benzene derivatives, such as ethyl 2,4-dimethoxy-6-methylbenzoate and 2,4-dimethoxy-6-methylbiphenyl, have been described, highlighting the potential of pyrylium salts in biomimetic syntheses (Griffin et al., 1984).

Molecular Docking and Quantum Chemical Calculations

Another study focused on the molecular structure and spectroscopic data of a similar compound, analyzing it through density functional theory (DFT) calculations. This study explored the geometry optimization, vibrational spectra, and molecular parameters, providing insights into the electronic properties and potential biological effects based on molecular docking predictions (Viji et al., 2020).

Phototransformations

The phototransformations of 4-benzopyranol systems have been studied for their steady-state photolysis and laser flash photolysis, showing how prototropic reactions dominate under direct photolysis. This research contributes to our understanding of the reactive nature of certain compounds under light exposure (Ramaiah et al., 1988).

Complexation with Metal Ions

Studies on the reaction of 3-(2-methoxyphenyl)pyrazole with 1,2-bis(bromomethyl)benzene under phase-transfer conditions have produced new ligands for complexation with metal ions such as ruthenium(III) and chromium(III). These complexes have been analyzed for their crystal structures, redox properties, and spectroelectrochemistry, indicating potential applications in materials science and coordination chemistry (Frey et al., 2001).

Eigenschaften

IUPAC Name |

4-[4-(4-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O4/c1-10-17(23-13-6-4-12(22-2)5-7-13)16(19-18-10)14-8-3-11(20)9-15(14)21/h3-9,20-21H,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZSKFDMVCSRCDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C2=C(C=C(C=C2)O)O)OC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methoxy-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B2463013.png)

![2,3-dimethoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2463014.png)

![4-{[3-(6-chloropyridin-3-yl)prop-2-enamido]methyl}-N-methyl-N-(propan-2-yl)benzamide](/img/structure/B2463015.png)

![4-(Bicyclo[1.1.1]pentan-1-yl)benzonitrile](/img/structure/B2463016.png)

![N-cyclopentyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2463020.png)

methanone](/img/structure/B2463024.png)

![N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2463027.png)

![N-(3-(methylthio)phenyl)-2-((4-oxo-3-(m-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2463032.png)

![N-(4-butylphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2463034.png)